molecular formula C23H26N2O3 B11034888 (1E)-8-ethoxy-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-8-ethoxy-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11034888
M. Wt: 378.5 g/mol
InChI Key: MMHYHLFTYFWZSY-UHFFFAOYSA-N
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Description

(1E)-8-ethoxy-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: is a complex organic compound with a unique structure that includes a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-8-ethoxy-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloquinoline core, followed by the introduction of the ethoxy and methoxyphenyl groups. Common reagents used in these reactions include ethyl iodide, methoxybenzaldehyde, and various catalysts to facilitate the formation of the imino and ethoxy groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(1E)-8-ethoxy-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups replacing the ethoxy and methoxy groups.

Scientific Research Applications

(1E)-8-ethoxy-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1E)-8-ethoxy-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the pyrroloquinoline core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxy-2-oxoethyl)-2-methylpyridinium chloride: Shares structural similarities but differs in functional groups.

    2-(3-methyl-benzo[1,4]dioxin-2-yl)-pyridine: Another compound with a similar core structure but different substituents.

Uniqueness

(1E)-8-ethoxy-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

6-ethoxy-3-(4-methoxyphenyl)imino-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C23H26N2O3/c1-6-28-17-11-18-14(2)13-23(3,4)25-21(18)19(12-17)20(22(25)26)24-15-7-9-16(27-5)10-8-15/h7-12,14H,6,13H2,1-5H3

InChI Key

MMHYHLFTYFWZSY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C3C(=C1)C(=NC4=CC=C(C=C4)OC)C(=O)N3C(CC2C)(C)C

Origin of Product

United States

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